molecular formula C7H13N B2712153 5-Methylhex-1-YN-3-amine CAS No. 1207502-78-0

5-Methylhex-1-YN-3-amine

Cat. No.: B2712153
CAS No.: 1207502-78-0
M. Wt: 111.188
InChI Key: KMCJPSCNDXXAQJ-UHFFFAOYSA-N
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Description

5-Methylhex-1-YN-3-amine is an organic compound with the molecular formula C7H13N. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is notable for its applications in synthetic chemistry and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-1-YN-3-amine typically involves the alkylation of propargylamine with an appropriate alkyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction proceeds as follows:

    Step 1: Propargylamine is reacted with an alkyl halide (e.g., 2-bromo-2-methylpropane) in the presence of a base.

    Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the alkylation process.

    Step 3: The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-1-YN-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Hydrogenation of the triple bond yields the corresponding amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

    Synthetic Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of antimicrobial and cytotoxic agents.

    Environmental Science: Utilized in the development of materials for water purification.

    Advanced Materials: Employed in the synthesis of surfactants and other functional materials.

Mechanism of Action

The mechanism of action of 5-Methylhex-1-YN-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    Hex-1-YN-3-amine: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.

    5-Methylhex-1-YN-2-amine: The position of the amine group is different, affecting its chemical behavior.

    5-Methylhex-2-YN-3-amine: The position of the triple bond is different, leading to variations in reactivity.

Uniqueness

5-Methylhex-1-YN-3-amine is unique due to the presence of both an alkyne and an amine group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a valuable intermediate in synthetic and medicinal chemistry.

Properties

IUPAC Name

5-methylhex-1-yn-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(8)5-6(2)3/h1,6-7H,5,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCJPSCNDXXAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207502-78-0
Record name 5-methylhex-1-yn-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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